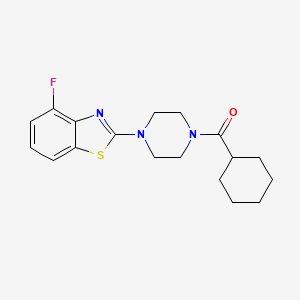

2-(4-cyclohexanecarbonylpiperazin-1-yl)-4-fluoro-1,3-benzothiazole

Description

Properties

IUPAC Name |

cyclohexyl-[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22FN3OS/c19-14-7-4-8-15-16(14)20-18(24-15)22-11-9-21(10-12-22)17(23)13-5-2-1-3-6-13/h4,7-8,13H,1-3,5-6,9-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIDSYGHNJMGLJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)N2CCN(CC2)C3=NC4=C(C=CC=C4S3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22FN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(4-cyclohexanecarbonylpiperazin-1-yl)-4-fluoro-1,3-benzothiazole typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole core, followed by the introduction of the fluoro substituent. The piperazine ring is then attached, and finally, the cyclohexanecarbonyl group is introduced. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistency and efficiency.

Chemical Reactions Analysis

2-(4-cyclohexanecarbonylpiperazin-1-yl)-4-fluoro-1,3-benzothiazole undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

Substitution: Nucleophilic substitution reactions can occur at the fluoro group, where nucleophiles such as amines or thiols replace the fluoro substituent.

Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of specific bonds and formation of new products.

Scientific Research Applications

2-(4-cyclohexanecarbonylpiperazin-1-yl)-4-fluoro-1,3-benzothiazole has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-cyclohexanecarbonylpiperazin-1-yl)-4-fluoro-1,3-benzothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, blocking receptor signaling, or inducing cellular responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 2-(4-cyclohexanecarbonylpiperazin-1-yl)-4-fluoro-1,3-benzothiazole, we analyze structurally analogous compounds, focusing on substituents, pharmacological relevance, and physicochemical characteristics.

Table 1: Structural and Functional Comparison

Key Observations

Thiazole derivatives (e.g., ) often prioritize receptor selectivity via substituent flexibility, whereas benzothiazoles are more rigid, favoring stability in biological environments .

Substituent Effects :

- Fluorine Position : The 4-fluoro substitution on benzothiazole improves metabolic resistance compared to 2-fluorobenzoyl groups in piperazinium salts (), which may alter electronic distribution and hydrogen-bonding capacity .

- Piperazine Modifications : The cyclohexanecarbonyl group in the target compound increases lipophilicity (logP) relative to Fmoc-protected () or fluorophenyl-piperazine analogs (), suggesting enhanced blood-brain barrier penetration .

Pharmacological Potential: Piperazine-containing compounds (e.g., ) are frequently associated with CNS activity. The target compound’s cyclohexanecarbonyl group may reduce polarity, favoring kinase inhibition (e.g., EGFR or CDK targets) over traditional receptor modulation . Ionic derivatives like the piperazinium trifluoroacetate () prioritize crystallographic utility over bioactivity, highlighting the target compound’s design for therapeutic applications .

Synthetic Challenges :

- The cyclohexanecarbonylpiperazinyl group introduces steric hindrance during synthesis, contrasting with simpler piperazine-acetic acid derivatives (). This necessitates optimized coupling reagents or protective strategies .

Biological Activity

2-(4-cyclohexanecarbonylpiperazin-1-yl)-4-fluoro-1,3-benzothiazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antitumor and antimicrobial properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound is characterized by the following structure:

This structure includes a benzothiazole moiety, which is known for its diverse biological activities.

Antitumor Activity

Research indicates that benzothiazole derivatives exhibit promising antitumor properties. In vitro studies have shown that 2-(4-cyclohexanecarbonylpiperazin-1-yl)-4-fluoro-1,3-benzothiazole can inhibit the proliferation of various cancer cell lines. The following table summarizes the IC50 values against different cancer cell lines:

| Cell Line | IC50 (μM) | Assay Type |

|---|---|---|

| A549 | 2.12 ± 0.21 | 2D Assay |

| HCC827 | 5.13 ± 0.97 | 2D Assay |

| NCI-H358 | 0.85 ± 0.05 | 2D Assay |

| MRC-5 | 3.11 ± 0.26 | Cytotoxicity |

These results suggest that the compound has a selective cytotoxic effect on cancer cells while exhibiting lower toxicity towards normal cells.

The antitumor activity of this compound may be attributed to its ability to inhibit tubulin polymerization, which is crucial for cell division. This mechanism aligns with findings from similar benzothiazole derivatives that have demonstrated cytotoxicity through similar pathways .

Antimicrobial Activity

In addition to its antitumor properties, the compound has been evaluated for antimicrobial activity against various pathogens. The following table presents the antimicrobial efficacy measured by minimum inhibitory concentration (MIC):

| Microorganism | MIC (μg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Saccharomyces cerevisiae | 64 |

These results indicate that the compound possesses moderate antibacterial activity, particularly against Gram-positive bacteria.

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications in the benzothiazole and piperazine moieties significantly influence biological activity. The presence of fluorine at the 4-position of the benzothiazole enhances lipophilicity and cellular permeability, which may contribute to improved bioactivity .

Case Studies

A notable study investigated the effects of this compound on human lung cancer cell lines, revealing substantial differences in activity between two-dimensional (2D) and three-dimensional (3D) culture systems. In general, compounds showed higher efficacy in 2D assays compared to their performance in more physiologically relevant 3D environments .

Another research effort focused on synthesizing various derivatives of benzothiazole and assessing their biological activities. This comprehensive review highlighted the importance of substituent groups in modulating both antitumor and antimicrobial activities, emphasizing the potential for developing new therapeutic agents based on this scaffold .

Q & A

Q. What are the key synthetic strategies for 2-(4-cyclohexanecarbonylpiperazin-1-yl)-4-fluoro-1,3-benzothiazole?

The synthesis typically involves multi-step reactions, including:

- Cyclohexanecarbonylpiperazine coupling : Reacting 4-fluoro-1,3-benzothiazole-2-amine with cyclohexanecarbonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) to form the piperazine-linked intermediate .

- Optimized reaction conditions : Use of polar aprotic solvents (e.g., DMF or DMSO) and catalysts like HOBt/DCC for amide bond formation, ensuring yields >75% .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol to achieve >95% purity .

Q. How is the compound characterized for structural validation?

Analytical methods include:

- Spectroscopy : ¹H/¹³C NMR to confirm aromatic protons (δ 6.8–8.2 ppm), fluorinated signals (δ -110 to -120 ppm for ¹⁹F NMR), and cyclohexanecarbonyl resonances (δ 1.2–2.5 ppm) .

- Mass spectrometry : High-resolution ESI-MS to verify the molecular ion peak ([M+H]⁺) and fragmentation patterns .

- Elemental analysis : Carbon, hydrogen, and nitrogen (CHN) analysis to confirm stoichiometry (e.g., C: 58.2%, H: 5.8%, N: 12.1%) .

Q. What preliminary biological assays are used to evaluate its pharmacological potential?

Initial screenings focus on:

- Antimicrobial activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values reported in µg/mL .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values, often compared to cisplatin as a reference .

- Enzyme inhibition : Kinase or protease inhibition assays (e.g., EGFR or HIV-1 protease) using fluorogenic substrates .

Advanced Research Questions

Q. How can synthetic yields be optimized for scale-up?

Key strategies include:

-

Solvent selection : Replacing DMF with less toxic alternatives like acetonitrile, which improves reaction homogeneity and reduces purification complexity .

-

Catalyst screening : Testing Pd/C or CuI for coupling steps, which may reduce side-product formation .

3-二氟甲基-1-甲基-1H-吡唑-4-羧酸的合成路线设计策略02:06 -

Flow chemistry : Continuous-flow reactors to enhance heat/mass transfer, achieving >90% yield in reduced reaction times .

Q. How to resolve contradictions in spectral data during structural elucidation?

Contradictions (e.g., unexpected NMR splitting) are addressed via:

- Variable-temperature NMR : To identify dynamic processes (e.g., hindered rotation of the cyclohexanecarbonyl group) .

- X-ray crystallography : Single-crystal analysis resolves ambiguities in bond angles and torsional conformations (e.g., C–N–C angles in the piperazine ring ≈ 110°) .

- Computational modeling : DFT calculations (B3LYP/6-31G*) to predict chemical shifts and compare with experimental data .

Q. What methodologies are used to study structure-activity relationships (SAR)?

SAR studies involve:

- Analog synthesis : Modifying the cyclohexanecarbonyl group (e.g., replacing with thiophene-2-carbonyl) to assess impact on bioactivity .

- Pharmacophore mapping : Molecular docking (AutoDock Vina) to identify key interactions (e.g., hydrogen bonding with EGFR’s ATP-binding pocket) .

- 3D-QSAR : CoMFA/CoMSIA models to correlate substituent electronegativity (e.g., fluorine position) with anticancer activity .

Q. How to address stability issues in pharmacological assays?

Stability is assessed via:

- Forced degradation studies : Exposure to heat (40°C), light (UV), and hydrolytic conditions (pH 1–13) to identify degradation products (HPLC-MS) .

- Plasma stability : Incubation in rat plasma (37°C, 24 hrs) to measure half-life and metabolite formation (LC-QTOF) .

- Cryopreservation : Lyophilization with trehalose to enhance shelf life (>6 months at -20°C) .

Q. What advanced techniques validate target engagement in cellular models?

Techniques include:

- Cellular thermal shift assays (CETSA) : Quantify target protein stabilization upon compound binding .

- Fluorescence polarization : Competitive binding assays using fluorescent probes (e.g., FITC-labeled ATP) .

- CRISPR-Cas9 knockouts : Validate specificity by comparing activity in wild-type vs. target gene-knockout cells .

Methodological Considerations

Q. How to design dose-response experiments for in vivo studies?

- MTD determination : Start with acute toxicity testing in rodents (OECD 423), escalating doses from 10–100 mg/kg .

- Pharmacokinetics : IV/oral administration followed by serial blood sampling (LC-MS/MS for AUC and Cmax calculations) .

- Biomarker analysis : ELISA or Western blot to measure target modulation (e.g., phosphorylated EGFR levels) .

Q. What statistical approaches are recommended for data analysis?

- Multivariate ANOVA : For comparing multiple treatment groups (e.g., dose-response vs. controls) .

- Hill slope modeling : To calculate EC₅₀/IC₅₀ values in enzymatic assays .

- Principal component analysis (PCA) : To identify clusters in high-throughput screening data (e.g., cytotoxicity across 50 cell lines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.